4-cyclopropyl-6-(2-morpholino-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
説明
BenchChem offers high-quality 4-cyclopropyl-6-(2-morpholino-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-cyclopropyl-6-(2-morpholino-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
4-cyclopropyl-6-(2-morpholin-4-yl-2-oxoethyl)-1-phenylpyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c26-17(23-8-10-28-11-9-23)13-24-20(27)19-16(18(22-24)14-6-7-14)12-21-25(19)15-4-2-1-3-5-15/h1-5,12,14H,6-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRJVOBJCVFPRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=CC=C4)CC(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
4-Cyclopropyl-6-(2-morpholino-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazolo[3,4-d]pyridazine class, which has been associated with various pharmacological properties. This article aims to provide a comprehensive overview of the biological activities of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of 4-cyclopropyl-6-(2-morpholino-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one can be represented as follows:
This structure features a pyrazolo-pyridazine core, which is known for its diverse biological activities.
Antitumor Activity
Research indicates that pyrazole derivatives, including those similar to our compound, exhibit significant antitumor properties. A study evaluated various pyrazole derivatives against BRAF(V600E) and demonstrated promising inhibitory effects. The mechanism often involves the inhibition of key signaling pathways involved in cancer cell proliferation and survival .
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Pyrazole A | BRAF(V600E) | 0.5 |
| Pyrazole B | EGFR | 1.0 |
| 4-Cyclopropyl... | Unknown | TBD |
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has also been documented. Compounds with similar structures have shown efficacy in reducing nitric oxide production and tumor necrosis factor-alpha (TNF-α) levels in vitro. These effects are crucial for developing treatments for inflammatory diseases .
Antibacterial Activity
Several studies have reported that pyrazole derivatives possess antibacterial properties. For instance, compounds with structural similarities demonstrated effectiveness against various bacterial strains by disrupting cell membrane integrity and inhibiting bacterial growth .
Case Studies
- Breast Cancer Treatment : In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), pyrazole derivatives were tested for cytotoxic effects. The results indicated that certain derivatives exhibited higher cytotoxicity when combined with doxorubicin, suggesting potential for synergistic effects in treatment protocols .
- Synergistic Effects : Another investigation into the combination of pyrazole derivatives with established chemotherapeutics revealed enhanced efficacy against resistant cancer cell lines, emphasizing the need for further exploration into the mechanisms underlying these interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
